molecular formula C24H30ClN3O3 B253070 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide

2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide

Cat. No. B253070
M. Wt: 444 g/mol
InChI Key: NVTVVMLZIBTHSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in treating various types of cancer. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively explored.

Mechanism of Action

2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide inhibits HDACs by binding to their active sites and preventing them from deacetylating histones. This leads to an accumulation of acetylated histones, which in turn leads to changes in gene expression. The exact mechanism by which 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide induces cell cycle arrest and apoptosis is still being studied, but it is thought to involve the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.
Biochemical and physiological effects:
2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. In addition to inhibiting HDACs, it can also inhibit the activity of other enzymes, such as DNA methyltransferases and topoisomerases. This compound has also been shown to induce the expression of genes involved in cell differentiation and immune response. In vivo studies have shown that 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide can inhibit tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use. 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has low solubility in water, which can make it difficult to administer in vivo. It can also have off-target effects on other enzymes, which can complicate data interpretation.

Future Directions

There are several future directions for research on 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide. Another area of interest is the identification of biomarkers that can predict response to 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide treatment. Finally, there is ongoing research on the use of 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide in combination with other therapies, such as chemotherapy and immunotherapy, to improve its efficacy in cancer treatment.
Conclusion:
2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide is a promising small molecule inhibitor that has shown potential in preclinical studies for its therapeutic use in cancer treatment. Its mechanism of action has been extensively studied, and its biochemical and physiological effects have been well characterized. While there are limitations to its use, there are also several future directions for research that could lead to the development of more effective cancer therapies.

Synthesis Methods

2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide can be synthesized in several ways, but the most commonly used method involves the reaction of 2-chloro-4,6-dimethylphenol with 4-(4-isobutyryl-1-piperazinyl)benzeneacetic acid in the presence of thionyl chloride. The resulting product is then treated with N,N-dimethylethylenediamine to obtain 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide. This synthesis method has been optimized to produce high yields of pure 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide.

Scientific Research Applications

2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. By inhibiting HDACs, 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.

properties

Product Name

2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide

Molecular Formula

C24H30ClN3O3

Molecular Weight

444 g/mol

IUPAC Name

2-(2-chloro-4,6-dimethylphenoxy)-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C24H30ClN3O3/c1-16(2)24(30)28-11-9-27(10-12-28)20-7-5-19(6-8-20)26-22(29)15-31-23-18(4)13-17(3)14-21(23)25/h5-8,13-14,16H,9-12,15H2,1-4H3,(H,26,29)

InChI Key

NVTVVMLZIBTHSZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)C)C

Origin of Product

United States

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